molecular formula C7H8BFO2 B1333820 5-Fluoro-2-methylphenylboronic acid CAS No. 163517-62-2

5-Fluoro-2-methylphenylboronic acid

Cat. No.: B1333820
CAS No.: 163517-62-2
M. Wt: 153.95 g/mol
InChI Key: QKOJLMKWBRBZNQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenylboronic acid (5-FMPBA) is a boronic acid derivative of phenylboronic acid, a widely studied compound with a range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. The compound has been studied for its potential applications in the synthesis of organic molecules, as well as its biochemical and physiological effects. In

Scientific Research Applications

Fluorescence Quenching Studies

5-Fluoro-2-methylphenylboronic acid and its derivatives have been studied for their role in fluorescence quenching mechanisms. An example is the research on 4-fluoro-2-methoxyphenyl boronic acid, which explores its interaction with aniline as a quencher. The study employs steady-state fluorescence measurements to understand the quenching dynamics, providing insights into the static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Cancer Research and Apoptosis Induction

This compound derivatives have been investigated for their antiproliferative potential in cancer research. Studies show that certain derivatives, such as 2-Fluoro-6-formylphenylboronic acid, induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents (Psurski et al., 2018).

Synthesis of Biologically Active Compounds

Research has also focused on the synthesis of various biologically active compounds using this compound derivatives. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of these compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound derivatives have been synthesized and studied for their potential therapeutic applications. For instance, research on selective C-Arylation of thiophene derivatives via Suzuki cross-coupling reaction demonstrates the role of these compounds in developing new medicinal agents with potential applications in hemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, the utility of this compound derivatives has been explored in applications like glucose sensing. Research demonstrates their use in sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solutions (Huang et al., 2013).

Mechanism of Action

Target of Action

5-Fluoro-2-methylphenylboronic acid is primarily used as a reactant in various organic synthesis reactions . Its primary targets are the organic groups involved in these reactions, particularly in the Suzuki-Miyaura (SM) cross-coupling reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature, with a melting point of 144-148 °c .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Safety measures should be taken to avoid dust formation and ensure adequate ventilation .

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOJLMKWBRBZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382497
Record name 5-Fluoro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163517-62-2
Record name 5-Fluoro-2-methylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163517-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoro-2-methylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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